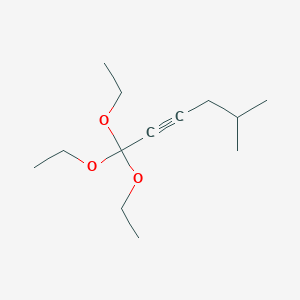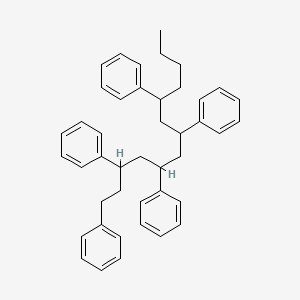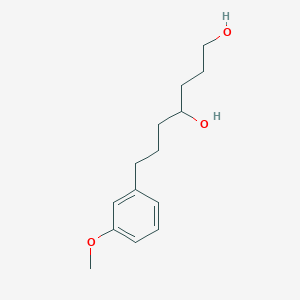
7-(3-Methoxyphenyl)heptane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Methoxyphenyl)heptane-1,4-diol is an organic compound with the molecular formula C14H22O3 It features a heptane backbone with a methoxyphenyl group attached to the third carbon and hydroxyl groups on the first and fourth carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenyl)heptane-1,4-diol typically involves multi-step organic reactions. One common method starts with the alkylation of 3-methoxybenzene with a suitable heptane derivative. This is followed by selective hydroxylation at the first and fourth positions of the heptane chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-Methoxyphenyl)heptane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 7-(3-methoxyphenyl)heptane-1,4-dione, while reduction can produce this compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-(3-Methoxyphenyl)heptane-1,4-diol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its hydroxyl groups can interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in treating certain diseases due to its ability to modulate biological pathways.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-(3-Methoxyphenyl)heptane-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
7-(3-Hydroxyphenyl)heptane-1,4-diol: Similar structure but with a hydroxyl group instead of a methoxy group.
7-(3-Methoxyphenyl)heptane-1,4-dione: Similar structure but with ketone groups instead of hydroxyl groups.
7-(3-Methoxyphenyl)heptane-1,4-diol acetate: An ester derivative of the compound.
Uniqueness
This compound is unique due to the presence of both methoxy and hydroxyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from chemical synthesis to biological research.
Propiedades
Número CAS |
112778-17-3 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
7-(3-methoxyphenyl)heptane-1,4-diol |
InChI |
InChI=1S/C14H22O3/c1-17-14-9-3-6-12(11-14)5-2-7-13(16)8-4-10-15/h3,6,9,11,13,15-16H,2,4-5,7-8,10H2,1H3 |
Clave InChI |
OSHIOLQILCWFQS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCCC(CCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)

![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)
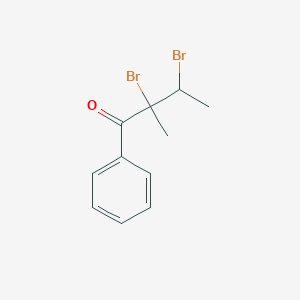
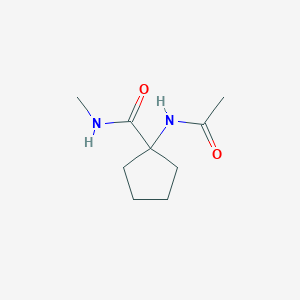
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
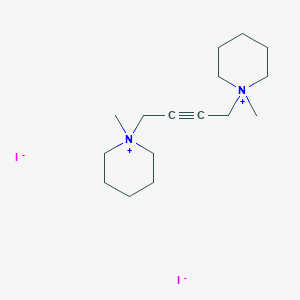
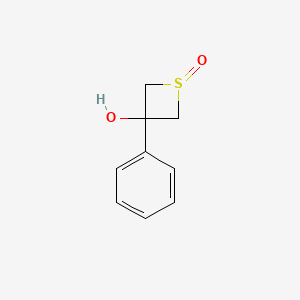
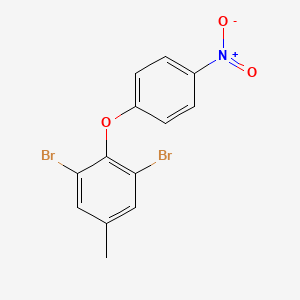
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
